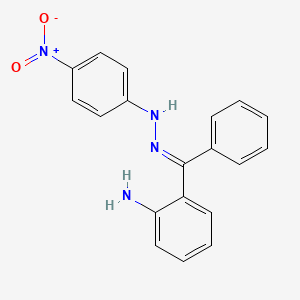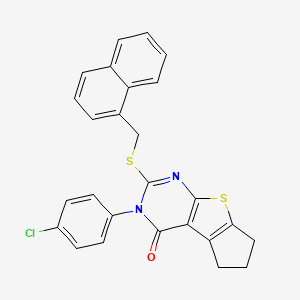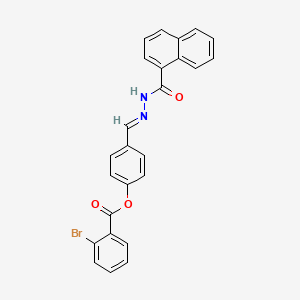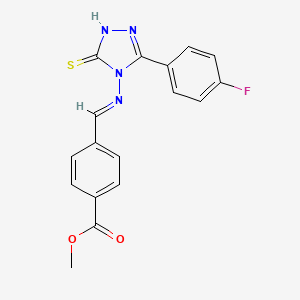
(E)-(2-aminophenyl)(phenyl)methanone (4-nitrophenyl)hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-(2-aminophenyl)(phenyl)methanone (4-nitrophenyl)hydrazone is an organic compound that features a hydrazone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(2-aminophenyl)(phenyl)methanone (4-nitrophenyl)hydrazone typically involves the condensation reaction between (E)-(2-aminophenyl)(phenyl)methanone and 4-nitrophenylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
(E)-(2-aminophenyl)(phenyl)methanone (4-nitrophenyl)hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The hydrazone group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted hydrazones or other derivatives.
Scientific Research Applications
(E)-(2-aminophenyl)(phenyl)methanone (4-nitrophenyl)hydrazone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of (E)-(2-aminophenyl)(phenyl)methanone (4-nitrophenyl)hydrazone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-nitrophenol: A related compound with a nitro group on the phenol ring.
2-aminophenylhydrazine: A compound with similar functional groups but different structural arrangement.
Uniqueness
(E)-(2-aminophenyl)(phenyl)methanone (4-nitrophenyl)hydrazone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrazone linkage and nitro group make it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
CAS No. |
401934-98-3 |
|---|---|
Molecular Formula |
C19H16N4O2 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
2-[(E)-N-(4-nitroanilino)-C-phenylcarbonimidoyl]aniline |
InChI |
InChI=1S/C19H16N4O2/c20-18-9-5-4-8-17(18)19(14-6-2-1-3-7-14)22-21-15-10-12-16(13-11-15)23(24)25/h1-13,21H,20H2/b22-19+ |
InChI Key |
DNLDHLCLOIYUGS-ZBJSNUHESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N\NC2=CC=C(C=C2)[N+](=O)[O-])/C3=CC=CC=C3N |
Canonical SMILES |
C1=CC=C(C=C1)C(=NNC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z)-3-[3-(4-Isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2-(1-methyl-1H-benzimidazol-2-YL)-2-propenenitrile](/img/structure/B12015958.png)

![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-5-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-3-carbohydrazide](/img/structure/B12015962.png)
![N-(4-Bromophenyl)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide](/img/structure/B12015970.png)
![3-[(E)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-furylmethyl)amino]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12015975.png)




![1-[(E)-{[3-(4-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]naphthalen-2-ol](/img/structure/B12016000.png)
![[4-bromo-2-[(E)-[(4-methoxyphenyl)carbamothioylhydrazinylidene]methyl]phenyl] 4-methoxybenzoate](/img/structure/B12016005.png)
![2-iodo-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B12016006.png)
![2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12016013.png)

